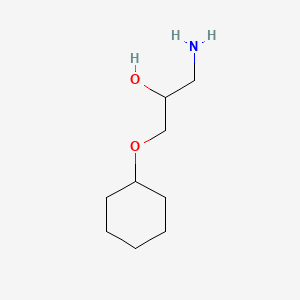

1-Amino-3-cyclohexyloxy-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-cyclohexyloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFHQYWOLXLTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601008647 | |

| Record name | 1-Amino-3-(cyclohexyloxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89100-83-4 | |

| Record name | 2-Propanol, 1-amino-3-(cyclohexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089100834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-(cyclohexyloxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-Amino-3-cyclohexyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-cyclohexyloxy-propan-2-ol, with the CAS number 89100-83-4, is a chemical compound belonging to the class of amino alcohols. Its structure, featuring a cyclohexyl ether moiety linked to an aminopropanol backbone, suggests potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a putative synthetic pathway, and discusses the general analytical techniques applicable for its characterization. Due to a lack of specific experimental data in the public domain, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being predicted values. These properties are summarized in the table below. It is critical for researchers to experimentally verify these values for any practical application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₂ | - |

| Molecular Weight | 189.27 g/mol | - |

| CAS Number | 89100-83-4 | [1] |

| Melting Point | 62.21 °C (Predicted) | [2] |

| Boiling Point | 276.34 °C (Predicted) | Chemchart |

| Density | 0.99 g/cm³ (Predicted) | Chemchart |

| Water Solubility | 10819.1 mg/L (Predicted) | [2] |

| Flash Point | 130.04 °C (Predicted) | Chemchart |

| pKa | No data available | - |

Synthesis and Purification

Putative Synthesis Pathway

The synthesis likely proceeds via the reaction of cyclohexanol with an epoxide, followed by the introduction of the amino group. A common precursor for the propan-2-ol backbone is epichlorohydrin.

Step 1: Formation of the Ether Linkage

Cyclohexanol can be reacted with epichlorohydrin in the presence of a base to form the intermediate, [(cyclohexyloxy)methyl]oxirane.

Step 2: Amination of the Epoxide

The resulting epoxide is then subjected to aminolysis, where the epoxide ring is opened by an amine source, such as ammonia, to yield the final product, this compound.

A potential starting material for the synthesis is [(cyclohexyloxy)methyl]oxirane (CAS 3681-02-5).[3]

References

Unraveling the Molecular Activities of 1-Amino-3-cyclohexyloxy-propan-2-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-cyclohexyloxy-propan-2-ol is a chemical entity belonging to the class of aminopropanol derivatives. While the core structure is shared by a range of pharmacologically active compounds, a comprehensive review of the scientific literature and patent databases reveals a significant gap in the understanding of the specific mechanism of action for this particular molecule. This technical guide consolidates the available structural information and draws parallels with closely related analogs to postulate potential biological activities, while clearly delineating the absence of direct experimental evidence. The primary aim is to provide a foundational resource for researchers and drug development professionals, highlighting the current knowledge vacuum and suggesting avenues for future investigation.

Chemical Structure and Properties

This compound possesses a characteristic 2-propanol backbone substituted with an amino group at the first carbon and a cyclohexyloxy group at the third carbon.

| Property | Value |

| IUPAC Name | 1-Amino-3-(cyclohexyloxy)propan-2-ol |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 89100-83-4 |

This data is compiled from publicly available chemical databases.

Postulated Mechanism of Action: Insights from Structural Analogs

Direct experimental data on the mechanism of action of this compound is not available in the public domain. However, its structural architecture, specifically the aminopropanoloxy moiety, is a well-established pharmacophore in a class of drugs known as beta-adrenergic receptor antagonists (beta-blockers) .

The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, regulating cardiovascular and bronchial function. The canonical signaling pathway is initiated by the binding of endogenous catecholamines, such as epinephrine and norepinephrine.

Figure 1: Simplified signaling pathway of β-adrenergic receptor activation.

Hypothetical Interaction of this compound

Based on the structure of known beta-blockers, it is plausible that this compound could act as an antagonist at β-adrenergic receptors. The key structural features that support this hypothesis are:

-

The Propanolamine Side Chain: The NH-CH₂-CH(OH)-CH₂-O- motif is critical for binding to the adrenergic receptor.

-

The Cyclohexyloxy Group: This lipophilic group would interact with a hydrophobic pocket within the receptor, influencing binding affinity and selectivity (i.e., for β₁ vs. β₂ receptors).

If this hypothesis holds true, the compound would competitively inhibit the binding of endogenous catecholamines to the β-AR, thereby preventing the downstream signaling cascade.

Figure 2: Postulated antagonistic action at the β-adrenergic receptor.

Experimental Protocols for Future Investigation

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline key experiments.

Receptor Binding Assays

Objective: To determine if the compound binds to adrenergic receptors and to quantify its affinity.

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing specific adrenergic receptor subtypes (e.g., β₁, β₂, α₁).

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist (e.g., [³H]dihydroalprenolol for β-ARs).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity.

Figure 3: Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist.

Methodology:

-

Cell Culture: Use a cell line expressing a specific β-AR subtype and a reporter system (e.g., cAMP-responsive element-luciferase).

-

Agonist Mode: Treat cells with varying concentrations of the test compound and measure the reporter signal (e.g., luminescence) to detect agonism.

-

Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., isoproterenol). A reduction in the agonist-induced signal indicates antagonism.

-

Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

There is currently no published scientific literature detailing the mechanism of action of this compound. Based on its structural similarity to known aryloxypropanolamines, it is hypothesized that the compound may exhibit activity as a beta-adrenergic receptor antagonist. However, this remains speculative without direct experimental validation.

Future research should focus on a systematic pharmacological characterization of this molecule, beginning with receptor binding and functional assays for adrenergic and other G-protein coupled receptors. Subsequent studies could explore its effects in more complex biological systems, such as isolated tissues and in vivo models, to understand its physiological impact. Such investigations are essential to unlock the potential therapeutic applications, if any, of this compound.

A Technical Guide to the Spectroscopic Characterization of 1-Amino-3-cyclohexyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the compound 1-Amino-3-cyclohexyloxy-propan-2-ol. It includes structured data tables, comprehensive experimental protocols, and a workflow diagram for the spectroscopic analysis process, designed to assist researchers in the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | CH-OH |

| ~3.4 - 3.6 | m | 2H | O-CH₂ |

| ~3.2 - 3.4 | m | 1H | CH-O (cyclohexyl) |

| ~2.6 - 2.8 | m | 2H | CH₂-NH₂ |

| ~1.0 - 2.0 | m | 10H | Cyclohexyl CH₂ |

| (variable) | br s | 3H | NH₂, OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~78 - 82 | CH-O (cyclohexyl) |

| ~72 - 76 | O-CH₂ |

| ~68 - 72 | CH-OH |

| ~45 - 50 | CH₂-NH₂ |

| ~30 - 35 | Cyclohexyl CH₂ |

| ~25 - 30 | Cyclohexyl CH₂ |

| ~23 - 26 | Cyclohexyl CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 2930 - 2850 | Strong | C-H stretching (aliphatic) |

| 1590 - 1560 | Medium | N-H bending (scissoring) |

| 1450 | Medium | C-H bending |

| 1100 - 1050 | Strong | C-O stretching (ether and alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 187.15 | [M]⁺ (Molecular Ion) |

| 170.15 | [M-NH₃]⁺ |

| 158.14 | [M-CH₂NH₂]⁺ |

| 99.08 | [C₆H₁₁O]⁺ |

| 83.08 | [C₆H₁₁]⁺ |

| 57.07 | [C₃H₇N]⁺ |

| 44.05 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[1]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[2]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[2]

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C-H, C-O). The shape and intensity of the peaks provide additional structural information.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.[4]

-

Instrumentation: Use a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is suitable for polar, non-volatile compounds, making it a good choice for this molecule.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample solution is sprayed into the mass spectrometer, where solvent evaporation and ionization occur.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Whitepaper: On the Determination of the Crystal Structure of 1-Amino-3-cyclohexyloxy-propan-2-ol

Disclaimer: As of the date of this publication, the specific crystal structure of 1-Amino-3-cyclohexyloxy-propan-2-ol has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a comprehensive framework of the methodologies and expected outcomes for the synthesis, crystallization, and structural elucidation of this compound, intended to support researchers in this endeavor. The quantitative data presented is representative of analogous amino alcohol structures.

Introduction

This compound is a member of the propanolamine class of compounds. This structural family is of significant interest to the pharmaceutical industry, as many of its derivatives are known to interact with adrenergic receptors.[1] The archetypal "phenoxypropanolamine" scaffold is a cornerstone of beta-blocker pharmacology. The title compound, featuring a cyclohexyloxy group, represents a variation on this theme with potential for novel pharmacodynamic and pharmacokinetic properties.

The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction (SC-XRD), is fundamental to drug design and development.[2] It provides unequivocal proof of molecular connectivity, stereochemistry, and conformation. This data is critical for understanding structure-activity relationships (SAR), designing subsequent analogs, and modeling interactions with biological targets.[3] This document outlines the necessary experimental protocols to determine this crucial information for this compound.

Experimental Protocols

Synthesis and Purification

A common and effective method for the synthesis of 1-amino-3-alkoxy-propan-2-ols involves the ring-opening of an epoxide with an appropriate alcohol, followed by the introduction of the amine. A plausible synthetic route is detailed below.

Protocol 2.1.1: Synthesis of this compound

-

Step 1: Epoxide Ring Opening. To a stirred solution of cyclohexanol (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add epichlorohydrin (1.05 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

-

Step 2: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude 1-(cyclohexyloxy)-2,3-epoxypropane by flash column chromatography.

-

Step 3: Amination. Dissolve the purified epoxide (1.0 eq) in a solution of 7N ammonia in methanol. Seal the reaction vessel and heat to 60 °C for 12 hours.

-

Step 4: Final Purification. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[2] The compound must be of high purity. Several techniques should be systematically screened.

Protocol 2.2.1: Single Crystal Growth

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, and water) to identify suitable systems for crystallization.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: Place a small drop (1-5 µL) of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).

-

Sitting Drop: Place the drop of the compound's solution on a pedestal within the well, separate from the reservoir solution.

-

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

The logical workflow for synthesis and crystallization is visualized below.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, its structure can be determined.[4]

Protocol 2.3.1: Data Collection and Structure Solution

-

Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[5] The sample is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Cu or Mo source) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[2]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of individual reflections. The data is scaled, and absorption corrections are applied.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[6]

The workflow for structural elucidation is visualized below.

Data Presentation

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information about the crystal and the experiment. Key data are summarized in tables for clarity.

Table 1: Representative Crystal Data and Structure Refinement Parameters. (Note: Data are hypothetical, based on typical values for small organic molecules.)

| Parameter | Value |

| Empirical formula | C₉H₁₉NO₂ |

| Formula weight | 173.25 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.12 Å |

| b | 8.54 Å |

| c | 12.33 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 1028.1 ų |

| Z | 4 |

| Density (calculated) | 1.118 Mg/m³ |

| Absorption coefficient | 0.61 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 4.3 to 67.0° |

| Reflections collected | 8540 |

| Independent reflections | 1810 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | |

| R1 | 0.041 |

| wR2 | 0.112 |

Table 2: Selected Bond Lengths and Angles. (Note: Data are hypothetical and based on standard chemical values.)

| Bond / Angle | Length (Å) / Degrees (°) |

| O(1)-C(2) | 1.43 |

| C(2)-C(1) | 1.52 |

| C(1)-N(1) | 1.47 |

| C(2)-C(3) | 1.51 |

| C(3)-O(2) | 1.42 |

| O(2)-C(cyclohexyl) | 1.44 |

| Angle | Degrees (°) |

| O(1)-C(2)-C(1) | 109.5 |

| O(1)-C(2)-C(3) | 109.5 |

| N(1)-C(1)-C(2) | 112.0 |

| C(2)-C(3)-O(2) | 110.0 |

Relevance to Drug Development: Potential Biological Context

Many propanolamine derivatives function as antagonists at β-adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[8] Antagonism of these receptors is a key mechanism for treating cardiovascular conditions such as hypertension.

A simplified β-adrenergic signaling pathway is shown below. A molecule like this compound could potentially act as an antagonist at the β-Adrenergic Receptor, blocking the downstream cascade.

The crystal structure would be invaluable for understanding how the cyclohexyloxy moiety fits into the ligand-binding pocket of the receptor, guiding the design of new analogs with improved potency, selectivity, or metabolic stability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-Crystal XRD and Structure Determination [atomfair.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. ahajournals.org [ahajournals.org]

- 8. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Amino-3-cyclohexyloxy-propan-2-ol: Discovery and History

A comprehensive review of available scientific literature reveals a significant lack of in-depth information regarding the discovery, history, and specific biological activities of 1-Amino-3-cyclohexyloxy-propan-2-ol. While this compound is listed in several chemical databases and is available from commercial suppliers, dedicated research publications detailing its synthesis, pharmacological properties, and mechanism of action are not readily found in the public domain. This guide presents the available information and provides context based on related chemical structures.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₉H₁₉NO₂.

| Property | Value | Source |

| CAS Number | 89100-83-4 | [1] |

| Molecular Formula | C₉H₁₉NO₂ | [2][3] |

| Molecular Weight | 187.28 g/mol | [2][3] |

| Alternate Names | 1-amino-3-(cyclohexyloxy)propan-2-ol | [1] |

Discovery and History

A thorough search of scientific databases and historical chemical literature did not yield any specific information about the initial discovery or the historical development of this compound. It is plausible that this compound was synthesized as part of a larger chemical library for screening purposes or as an intermediate in the synthesis of other molecules. However, without published research, its origins remain obscure.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic route can be postulated based on common organic chemistry reactions for similar amino alcohols.

A plausible synthetic pathway would involve a two-step process:

-

Epoxidation: Reaction of cyclohexanol with an epoxide-forming reagent like epichlorohydrin to form a glycidyl ether intermediate.

-

Amination: Opening of the epoxide ring of the glycidyl ether intermediate with ammonia or a protected amine source to yield the final product, this compound.

Caption: A potential synthetic pathway for this compound.

Potential Pharmacological Significance: Insights from Related Compounds

Although no specific pharmacological data exists for this compound, the broader class of aryloxypropanolamines, which share a similar structural backbone, are well-known for their interactions with adrenergic receptors. Many compounds in this class function as β-adrenergic receptor antagonists (beta-blockers), which are used to treat various cardiovascular conditions.

It is conceivable that this compound could exhibit some biological activity, potentially interacting with adrenergic or other receptor systems. However, without experimental data, any discussion of its mechanism of action or signaling pathways would be purely speculative.

Conclusion

The available information on this compound is limited to its basic chemical identity. There is a notable absence of scientific literature detailing its discovery, historical context, specific synthetic procedures, and biological activity. While the structurally related class of aryloxypropanolamines offers some clues to its potential pharmacological relevance, any specific claims about the properties and functions of this compound would require dedicated experimental investigation. This guide highlights the current knowledge gap and underscores the need for further research to elucidate the characteristics of this compound.

References

An In-depth Technical Guide to 1-Amino-3-cyclohexyloxy-propan-2-ol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-amino-3-cyclohexyloxy-propan-2-ol scaffold represents a significant pharmacophore in medicinal chemistry, primarily recognized for its association with beta-adrenergic receptor antagonists (beta-blockers). This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and structure-activity relationships (SAR) of derivatives and analogues based on this core structure. While extensive comparative quantitative data for a broad series of this compound derivatives is not widely available in public literature, this document presents generalized synthetic methodologies, detailed protocols for key pharmacological assays, and representative data to illustrate the evaluation process for these compounds. The guide also visualizes key signaling pathways and experimental workflows to provide a clear understanding of the underlying molecular mechanisms and research strategies.

Introduction to the this compound Scaffold

The 1-amino-3-aryloxy-propan-2-ol motif is the cornerstone of a major class of cardiovascular drugs known as beta-blockers.[1] These agents are critical in the management of conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[2] The core structure consists of an aromatic or, in this specific case, a cycloaliphatic ether linked via a propan-2-ol side chain to a substituted amino group.[1] The nature of the ether moiety and the substituent on the amino group are key determinants of the compound's pharmacological profile, including its receptor selectivity, potency, and pharmacokinetic properties.[3]

Derivatives of this compound are analogues of established beta-blockers where the aromatic ring is replaced by a cyclohexyl group. This modification can influence the compound's lipophilicity, metabolic stability, and interaction with the receptor binding pocket. In addition to beta-adrenergic antagonism, related propanolamine structures have been investigated for other activities, including sodium channel blockade.

Synthesis of this compound Derivatives

The general synthetic route to aryloxypropanolamine beta-blockers is well-established and can be adapted for the synthesis of their cyclohexyloxy counterparts. A common and efficient method involves the reaction of a phenol (or in this case, cyclohexanol) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.

Representative Synthetic Protocol: Synthesis of 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol

This protocol describes a two-step synthesis of a representative derivative.

Step 1: Synthesis of 1-(Cyclohexyloxy)-2,3-epoxypropane

-

To a stirred solution of cyclohexanol (1.0 eq) in a suitable solvent such as methanol or in the absence of a solvent, add a base, typically a solution of sodium hydroxide (e.g., 25% aqueous solution, 1.2 eq).

-

To this mixture, add epichlorohydrin (1.5 eq) dropwise at a controlled temperature, often room temperature or slightly elevated (e.g., 50-60 °C).

-

The reaction mixture is stirred vigorously for several hours (e.g., 4-8 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be purified by vacuum distillation.

Step 2: Synthesis of 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol

-

The crude or purified 1-(cyclohexyloxy)-2,3-epoxypropane (1.0 eq) is dissolved in a suitable protic solvent like methanol or ethanol.

-

Isopropylamine (2.0-3.0 eq) is added to the solution. The excess amine also serves as the base for the reaction.

-

The reaction mixture is stirred at room temperature or gently refluxed for several hours (e.g., 6-12 hours), with reaction progress monitored by TLC.

-

After the reaction is complete, the solvent and excess amine are removed under reduced pressure.

-

The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining salts.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride) to afford the pure 1-(cyclohexyloxy)-3-(isopropylamino)propan-2-ol.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The primary expected pharmacological activity of this compound derivatives is beta-adrenergic blockade. However, depending on the nature of the substituents, these compounds could also exhibit activity at other targets, such as sodium channels.

Beta-Adrenergic Antagonism

The structure-activity relationship for beta-blockers is well-defined:

-

The Propan-2-ol Moiety: The secondary hydroxyl group is crucial for binding to the adrenergic receptor. The stereochemistry at this center is critical, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer.

-

The Amino Group: A secondary amine is optimal for activity. The substituent on the nitrogen atom influences potency and selectivity. Bulky groups like isopropyl and tert-butyl are common and generally confer high potency.

-

The Ether Linkage: The cyclohexyloxy group replaces the more common aryloxy group. Its size, conformation, and lack of aromaticity will modulate the binding affinity for the receptor compared to aromatic analogues.

Sodium Channel Blockade

Some beta-blockers and related compounds possess membrane-stabilizing activity, which is attributed to sodium channel blockade. This activity can contribute to their antiarrhythmic effects. The structural features for sodium channel blockade are less specific than for beta-blockade but often involve a lipophilic group and an ionizable amine.

Representative Quantitative Data

The following table presents hypothetical quantitative data for a series of this compound derivatives to illustrate how structure-activity relationships can be evaluated. The variations include modifications to the N-substituent, which is a common strategy in drug development to modulate potency and selectivity.

| Compound ID | R-Group (on Amino) | β1 Adrenergic Receptor Binding Affinity (Ki, nM) | β2 Adrenergic Receptor Binding Affinity (Ki, nM) | Sodium Channel Blockade (IC50, µM) |

| Cpd-1 | -H | 550 | 1200 | >100 |

| Cpd-2 | -CH3 | 120 | 450 | 85 |

| Cpd-3 | -CH(CH3)2 (isopropyl) | 15 | 80 | 50 |

| Cpd-4 | -C(CH3)3 (tert-butyl) | 25 | 45 | 65 |

| Cpd-5 | -CH2CH2OH | 250 | 900 | >100 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative pharmacological data. It does not represent experimentally determined values.

Key Experimental Protocols

Beta-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for β1 and β2 adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing human β1 or β2 adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-blocker.

-

Non-specific binding control: Propranolol (high concentration, e.g., 10 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.

-

Add the radioligand, [3H]-DHA, at a concentration close to its Kd value.

-

For determining non-specific binding, add a high concentration of propranolol instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Assay for Sodium Channel Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of test compounds on voltage-gated sodium channels.

Materials:

-

A cell line stably expressing a specific subtype of human voltage-gated sodium channel (e.g., Nav1.5).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling micropipettes.

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).

-

Test compounds dissolved in the external solution.

Procedure:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).

-

Record baseline sodium currents in the absence of the test compound.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record the sodium currents in the presence of the compound after the effect has reached a steady state.

-

To assess use-dependent block, apply a train of depolarizing pulses at a certain frequency (e.g., 10 Hz) both before and during compound application.

-

Analyze the data by measuring the peak sodium current amplitude.

-

Plot the percentage of current inhibition against the compound concentration to determine the IC50 value for tonic and use-dependent block.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound derivatives and a general workflow for their synthesis and evaluation.

Caption: β-Adrenergic receptor signaling pathway antagonism.

Caption: Mechanism of voltage-gated sodium channel blockade.

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the cardiovascular arena. While this guide provides a foundational understanding of their synthesis and potential pharmacological evaluation, it also highlights the need for further research to generate comprehensive, comparative data for a series of these specific analogues. The detailed protocols and workflows presented herein offer a robust framework for researchers to undertake such investigations, which will be crucial for elucidating the full therapeutic potential of this chemical class.

References

Technical Guide: 1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information for the chemical compound with CAS number 89100-83-4, identified as 1-Amino-3-(cyclohexyloxy)propan-2-ol. The document compiles its chemical and physical properties and lists known suppliers. Notably, a comprehensive search of publicly available scientific literature and patent databases did not yield any specific information regarding the biological activity, mechanism of action, or established experimental protocols for this compound. The information presented herein is primarily collated from chemical supplier databases.

Chemical and Physical Properties

1-Amino-3-(cyclohexyloxy)propan-2-ol is a chemical intermediate. Its structural information and key properties are summarized below. It is important to note that some of the physical properties are estimated and may vary between suppliers.

| Property | Value | Source(s) |

| CAS Number | 89100-83-4 | [1][2] |

| Chemical Name | 1-Amino-3-(cyclohexyloxy)propan-2-ol | [1][2] |

| Synonyms | 1-Amino-3-(cyclohexyloxy)-2-propanol, 2-Propanol, 1-amino-3-(cyclohexyloxy)- | [2] |

| Molecular Formula | C₉H₁₉NO₂ | [1][2] |

| Molecular Weight | 173.25 g/mol | [2] |

| IUPAC Name | 1-(cyclohexyloxy)-3-aminopropan-2-ol | |

| SMILES | C1CCC(CC1)OCC(CN)O | [1] |

| InChIKey | JEFHQYWOLXLTAO-UHFFFAOYSA-N | [1] |

| Boiling Point (Estimated) | 272.4 °C | [1] |

| Melting Point (Estimated) | 62.21 °C | [1] |

| Density (Estimated) | 0.99 g/cm³ | [1] |

| Flash Point (Estimated) | 130.04 °C | [1] |

| Water Solubility (Estimated) | 10819.1 mg/L | [1] |

Synthesis

A generalized synthetic route for cycloalkyl propanolamine derivatives, which includes structures similar to 1-Amino-3-(cyclohexyloxy)propan-2-ol, has been described. This process typically involves the reaction of a corresponding alcohol with epichlorohydrin, followed by a reaction with a primary amine. However, a specific, detailed experimental protocol for the synthesis of CAS 89100-83-4 was not found in the public domain.

Biological Activity and Mechanism of Action

A thorough search of scientific literature and patent databases did not reveal any studies on the biological activity or mechanism of action of 1-Amino-3-(cyclohexyloxy)propan-2-ol. While structurally related compounds, such as certain beta-adrenergic blocking agents, possess a propan-2-ol moiety, there is no direct evidence to suggest that CAS 89100-83-4 has similar properties.[3][4][5][6] A study on 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol has shown cardioprotective effects, but this is a distinct molecule.[7][8]

Experimental Protocols

No specific experimental protocols for the analysis or use of 1-Amino-3-(cyclohexyloxy)propan-2-ol were found in the available literature. For researchers acquiring this compound, a general workflow for chemical characterization would be necessary.

Caption: A generalized workflow for the procurement and characterization of a chemical compound.

Signaling Pathways

There is no information available in the public domain regarding any signaling pathways that may be modulated by 1-Amino-3-(cyclohexyloxy)propan-2-ol.

Suppliers

1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4) is available from several chemical suppliers, primarily for research and development purposes. A non-exhaustive list of potential suppliers is provided below.

| Supplier | Location |

| Sigma-Aldrich | Global |

| Fisher Scientific | Global |

| TCI | Global |

| J & K SCIENTIFIC LTD. | China |

| Shenzhen Polymeri Biochemical Technology Co., Ltd. | China |

| AsInEx Ltd. | Russia |

| UkrOrgSynthesis Ltd. | Ukraine |

| Absin Bioscience Inc. | China |

Disclaimer: This list is for informational purposes only and does not constitute an endorsement of any particular supplier.

Conclusion

1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4) is a commercially available chemical compound with defined physical and chemical properties. However, there is a significant gap in the scientific literature regarding its biological effects, potential therapeutic applications, and associated experimental methodologies. This suggests that the compound may be a chemical intermediate or has not yet been a subject of extensive biological research. Professionals in drug development and research should consider this compound as a novel entity requiring foundational in vitro and in vivo screening to determine any potential biological activity.

References

- 1. 1-Amino-3-cyclohexyloxy-propan-2-ol (89100-83-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound | 89100-83-4 [chemicalbook.com]

- 3. Beta-Adrenergic blocking agents. V. 1-Amino-3-(substituted phenoxy)-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioselectivity as a function of molecular structure in beta-adrenoceptor blocking agents of the 1-(para-substituted aryloxy)-3-(isopropylamino)propan-2-ol type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the high-yield synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol, a valuable intermediate in the development of pharmaceuticals, particularly beta-blockers. The synthesis is designed to be efficient, employing a solvent-free phase-transfer catalysis for the first step and a metal-free, acid-catalyzed aminolysis for the second step to ensure high yields and purity.

Introduction

This compound is a key building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds. The efficient and high-yield synthesis of this intermediate is crucial for drug discovery and development pipelines. The protocol outlined below is optimized for both laboratory and potential scale-up operations, focusing on cost-effectiveness and procedural simplicity.

The synthesis proceeds in two main stages:

-

Synthesis of Cyclohexyl Glycidyl Ether: An etherification reaction between cyclohexanol and epichlorohydrin under solvent-free phase-transfer catalysis conditions.

-

Synthesis of this compound: A regioselective ring-opening of the synthesized cyclohexyl glycidyl ether with ammonia, mediated by acetic acid.

Experimental Protocols

Part 1: High-Yield Synthesis of Cyclohexyl Glycidyl Ether

This protocol is adapted from high-yield, solvent-free methods for the synthesis of alkyl glycidyl ethers using phase-transfer catalysis.[1][2]

Materials:

-

Cyclohexanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH), solid pellets

-

Tetrabutylammonium bromide (TBAB)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Dropping funnel

-

Condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanol and tetrabutylammonium bromide (TBAB).

-

Begin stirring the mixture and add solid sodium hydroxide pellets.

-

Heat the mixture to the specified temperature (see Table 1).

-

Add epichlorohydrin dropwise to the reaction mixture over a period of 1 hour, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture for the specified duration.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add diethyl ether to the mixture to precipitate the sodium chloride and excess sodium hydroxide.

-

Filter the solid by-products and wash the filter cake with a small amount of diethyl ether.

-

Combine the organic filtrates and wash with water to remove any remaining salts and TBAB.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexyl glycidyl ether.

-

Purify the crude product by vacuum distillation to obtain pure cyclohexyl glycidyl ether.

Quantitative Data for Cyclohexyl Glycidyl Ether Synthesis:

| Parameter | Value | Reference/Rationale |

| Molar Ratio (Cyclohexanol:Epichlorohydrin:NaOH) | 1 : 1.5 : 1.5 | Optimized for high yield in similar systems |

| Catalyst Loading (TBAB) | 1-2 mol% relative to cyclohexanol | Standard loading for phase-transfer catalysis |

| Temperature | 60-70 °C | Provides a good reaction rate without significant side reactions |

| Reaction Time | 4-6 hours | Typical duration for completion |

| Expected Yield | > 90% | Based on analogous syntheses of alkyl glycidyl ethers[1] |

Part 2: High-Yield Synthesis of this compound

This protocol utilizes a metal- and solvent-free, acetic acid-mediated ring-opening of the epoxide with ammonia, which has been shown to provide high yields and excellent regioselectivity.[3]

Materials:

-

Cyclohexyl glycidyl ether (from Part 1)

-

Aqueous ammonia (28-30% solution)

-

Acetic acid

-

Ethanol

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Pressure-rated reaction vessel

-

Extraction funnel

Procedure:

-

In a pressure-rated reaction vessel, dissolve cyclohexyl glycidyl ether in ethanol.

-

Add aqueous ammonia to the solution.

-

Add a catalytic amount of acetic acid to the mixture.

-

Seal the vessel and heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring.

-

Maintain the reaction at this temperature for the specified duration.

-

Monitor the reaction progress by TLC until the starting epoxide is consumed.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for this compound Synthesis:

| Parameter | Value | Reference/Rationale |

| Molar Ratio (Epoxide:Ammonia) | 1 : 10 | Excess ammonia drives the reaction to completion |

| Catalyst Loading (Acetic Acid) | 10-20 mol% relative to epoxide | Catalytic amount sufficient to promote ring-opening[3] |

| Temperature | 60-80 °C | Ensures a reasonable reaction rate |

| Reaction Time | 12-24 hours | Typical duration for aminolysis of epoxides |

| Expected Yield | > 95% | Based on high-yield aminolysis of various epoxides[3] |

Visualizations

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

References

Application Notes and Protocols for the Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-Amino-3-cyclohexyloxy-propan-2-ol, a key intermediate in pharmaceutical synthesis. The following protocols are based on established techniques for the purification of analogous amino alcohols and can be adapted and optimized for specific research and development needs.

Overview of Purification Strategies

The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The principal methods applicable to this compound are:

-

Recrystallization: A robust technique for the removal of impurities from a solid sample.

-

Column Chromatography: A versatile method for separating the target compound from a mixture based on differential adsorption to a stationary phase.

-

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers if the synthesized compound is a racemic mixture.

Recrystallization

Recrystallization is often the first method of choice for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.

Experimental Protocol:

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the structure of this compound (containing a polar amino-alcohol group and a non-polar cyclohexyl ether group), a moderately polar solvent or a mixture of a polar and a non-polar solvent is recommended.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Data Presentation: Recommended Solvent Systems for Recrystallization

| Solvent System | Component A | Component B | Ratio (A:B) | Notes |

| 1 | Ethanol | Water | Varies | Good for polar compounds. Water acts as an anti-solvent. |

| 2 | Hexane | Ethyl Acetate | Varies | A common mixture for compounds of intermediate polarity. |

| 3 | Toluene | - | - | Can be effective for aromatic and some aliphatic compounds. |

| 4 | Isopropanol | - | - | A good alternative to ethanol with a slightly higher boiling point. |

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup is generally suitable.

Experimental Protocol:

-

Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of amino alcohols. Alumina (neutral or basic) can also be used.

-

Column Packing: Prepare a slurry of the silica gel in the initial, non-polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Typical Elution Conditions for Amino Alcohols

| Stationary Phase | Eluent System | Gradient Profile | Typical Rf of Amino Alcohols |

| Silica Gel 60 | Hexane / Ethyl Acetate | 100% Hexane to 50% Ethyl Acetate | 0.2 - 0.4 |

| Silica Gel 60 | Dichloromethane / Methanol | 100% DCM to 10% Methanol | 0.3 - 0.5 |

| Alumina (Neutral) | Toluene / Ethanol | 100% Toluene to 20% Ethanol | 0.4 - 0.6 |

Chiral High-Performance Liquid Chromatography (HPLC)

If the synthesis of this compound results in a racemic mixture, separation of the enantiomers may be necessary for pharmaceutical applications. Chiral HPLC is the most common method for this purpose.

Experimental Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohol enantiomers.

-

Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the purified racemic mixture in the mobile phase.

-

Chromatographic Run: Inject the sample onto the chiral HPLC system and monitor the elution profile using a suitable detector (e.g., UV).

-

Fraction Collection: If performing preparative chiral HPLC, collect the fractions corresponding to each enantiomer.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Mandatory Visualizations

Caption: General purification workflow for this compound.

Caption: Step-by-step protocol for the recrystallization process.

Caption: Logical workflow for purification by column chromatography.

Application Notes and Protocols for the Quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol. The protocols are intended for researchers, scientists, and professionals in drug development and are based on established analytical methodologies for structurally similar compounds, such as amino alcohols and beta-blocker analogs.

Logical Workflow for Analytical Method Development

The following diagram illustrates the logical workflow for the development and validation of an analytical method for the quantification of this compound.

Caption: Logical workflow for analytical method development.

Proposed Analytical Method: HPLC with Pre-column Derivatization and Fluorescence Detection

A robust and sensitive method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthaldialdehyde (OPA) and a fluorescence detector. This approach is suitable for compounds containing primary amine groups that do not possess a native chromophore.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the quantification of this compound using the proposed HPLC method.

Caption: Experimental workflow for HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the proposed HPLC method. These values are based on typical performance for the analysis of similar amino alcohol compounds.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | ~20 ng/mL |

| Limit of Quantification (LOQ) | ~60 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Detailed Experimental Protocol

Scope

This protocol describes a method for the quantitative determination of this compound in a sample matrix (e.g., a pharmaceutical formulation) using HPLC with pre-column derivatization and fluorescence detection.

Materials and Reagents

-

This compound reference standard

-

o-Phthaldialdehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)

-

Boric acid

-

Sodium hydroxide

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 20% B

-

5-15 min: 20% to 80% B (linear gradient)

-

15-17 min: 80% B (isocratic)

-

17-18 min: 80% to 20% B (linear gradient)

-

18-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: 340 nm

-

Emission: 455 nm

-

Preparation of Solutions

-

Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer (pH 9.5) and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., methanol or water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.

Sample Preparation and Derivatization Procedure

-

Pipette 100 µL of each working standard solution or sample solution into an autosampler vial.

-

Add 400 µL of the derivatization reagent to each vial.

-

Vortex the vials for 30 seconds.

-

Allow the reaction to proceed at room temperature for 2 minutes.

-

Inject 20 µL of the derivatized solution into the HPLC system.

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable alternative. This method would likely not require derivatization. A typical approach would involve reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and specific product ions would be monitored for quantification and confirmation. Method development would focus on optimizing the ion source parameters and collision energies for the specific MRM transitions.

Application Notes and Protocols: 1-Amino-3-cyclohexyloxy-propan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-cyclohexyloxy-propan-2-ol is a valuable chiral building block in organic synthesis, primarily utilized as a key intermediate in the development of pharmaceuticals. Its structural motif, featuring a primary amine, a secondary alcohol, and a cyclohexyloxy group, makes it an ideal precursor for the synthesis of various biologically active molecules, most notably β-adrenergic receptor antagonists, commonly known as beta-blockers. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of these important therapeutic agents.

Core Application: Synthesis of Beta-Blockers

Beta-blockers are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors, leading to therapeutic effects such as reduced heart rate, blood pressure, and cardiac contractility.[1][2][3] The 1-amino-3-aryloxy-propan-2-ol scaffold is a common structural feature of many beta-blockers.[4][5] this compound serves as a crucial precursor for the synthesis of beta-blockers with a cyclohexyloxy moiety, which can influence the compound's lipophilicity and pharmacokinetic properties.

The general synthetic strategy involves the N-alkylation of this compound with a suitable alkyl or arylalkyl group to introduce the desired substituent on the amine.[6][7][8] This transformation is fundamental to achieving the final drug molecule.

Experimental Protocols

The following protocols are representative methods for the synthesis of beta-blocker analogues using this compound as a starting material.

Protocol 1: Reductive Amination for N-Alkylation

This protocol describes the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., acetone for N-isopropylation)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB))

-

Solvent (e.g., Methanol, Dichloromethane)

-

Acetic acid (if using STAB)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

If using STAB, add acetic acid (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

If using NaBH₄, cool the reaction mixture to 0 °C and add the reducing agent portion-wise over 15 minutes. If using STAB, it can be added at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of beta-blockers and related aminopropanol derivatives.

| Starting Material | Reagents | Product | Reaction Time | Temperature | Yield (%) | Reference |

| 1-Naphthol, Isopropylamine | Epichlorohydrin, NaOH | Propranolol | - | - | High | [9] |

| 1-Naphthol, 3-bromopropanol | IBX, L-proline, NaBH₄ | (S)-Propranolol | - | - | - | [10] |

| 4-Substituted phenol, Epichlorohydrin | N-isopropylamine or N-3,4-dimethoxyphenethylamine | 1-(4-substituted phenoxyl)-2-hydroxy-3-aminopropanes | - | - | - | [4] |

| α-Amino ester hydrochloride | Alcohol, [IrCp*Cl₂]₂, NaHCO₃ | N-alkyl α-amino ester | 4-16 h | 80-100 °C | Good to Excellent | [8] |

Signaling Pathway and Experimental Workflow

Beta-Adrenergic Receptor Signaling Pathway

Derivatives of this compound, as beta-blockers, modulate the beta-adrenergic signaling cascade. Upon binding to β-adrenergic receptors, these antagonists prevent the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] This blockade inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[11] Consequently, the activation of protein kinase A (PKA) is diminished, resulting in the downstream physiological effects characteristic of beta-blockade.[11][12]

Caption: Beta-Adrenergic Receptor Signaling Pathway and the inhibitory action of Beta-Blockers.

General Experimental Workflow for Synthesis and Characterization

The synthesis of beta-blocker analogues from this compound follows a structured workflow from reaction setup to final product analysis.

Caption: General workflow for the synthesis and characterization of beta-blocker analogues.

References

- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. doaj.org [doaj.org]

- 10. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Amino-3-cyclohexyloxy-propan-2-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential applications of 1-Amino-3-cyclohexyloxy-propan-2-ol in drug discovery, focusing on its inferred role as a beta-adrenergic receptor antagonist. Based on its structural similarity to known beta-blockers, this document outlines its hypothesized mechanism of action, potential therapeutic indications, and detailed protocols for its preclinical evaluation.

Introduction

This compound belongs to the class of aryloxypropanolamines, a chemical scaffold that is the foundation for a significant number of beta-adrenergic receptor antagonists, commonly known as beta-blockers. The core structure, featuring a propan-2-ol backbone with an amino group and an ether-linked lipophilic moiety, is critical for interaction with beta-adrenergic receptors. While most classical beta-blockers possess an aromatic ring system, the presence of a cyclohexyloxy group in this compound suggests it may exhibit similar pharmacological properties, potentially with a unique selectivity and pharmacokinetic profile.

Beta-blockers are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, myocardial infarction, and certain cardiac arrhythmias. They exert their effects by competitively inhibiting the binding of endogenous catecholamines, like epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

This document outlines the potential of this compound as a beta-blocker and provides detailed experimental protocols for its characterization.

Hypothesized Mechanism of Action and Signaling Pathway

Based on its chemical structure, this compound is hypothesized to act as a competitive antagonist at beta-adrenergic receptors (β1 and β2). The antagonism of these G-protein coupled receptors (GPCRs) would inhibit the downstream signaling cascade initiated by catecholamines.

Upon agonist binding, beta-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a physiological response (e.g., increased heart rate and contractility). By blocking the initial receptor activation, this compound would prevent this cascade.

Potential Therapeutic Applications

Given its inferred mechanism of action, this compound could be investigated for the following cardiovascular conditions:

-

Hypertension: By reducing cardiac output and potentially inhibiting renin release from the kidneys (a β1-mediated process), the compound could lower blood pressure.

-

Angina Pectoris: By decreasing myocardial oxygen demand through a reduction in heart rate and contractility, it may alleviate chest pain associated with coronary artery disease.

-

Cardiac Arrhythmias: By slowing conduction through the atrioventricular (AV) node, it could be effective in treating certain types of tachyarrhythmias.

-

Post-Myocardial Infarction: Beta-blockers are standard of care after a heart attack to reduce mortality and the risk of a second event.

Quantitative Data of Structurally Similar Beta-Blockers

To provide a reference for the expected potency and selectivity of this compound, the following table summarizes the binding affinities (Ki) of established beta-blockers. Penbutolol is a non-selective beta-blocker with a cycloalkyl moiety, and Betaxolol is a β1-selective blocker.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) | Reference |

| Penbutolol | β1 | - | Non-selective | [1][2][3] |

| β2 | - | |||

| Betaxolol | β1 | 0.76 | ~43 | [4] |

| β2 | 32.6 | |||

| Propranolol | β1 | 1.1 | Non-selective | - |

| β2 | 1.3 |

Note: Specific Ki values for Penbutolol are not consistently reported in publicly available literature, but it is widely characterized as a non-selective antagonist.

Experimental Protocols

The following protocols describe standard preclinical assays to characterize the beta-adrenergic blocking activity of this compound.

In Vitro Evaluation

Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2 adrenergic receptors.

Materials:

-